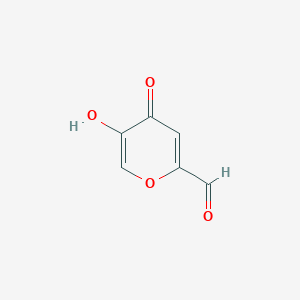

5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde

Description

Properties

IUPAC Name |

5-hydroxy-4-oxopyran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4O4/c7-2-4-1-5(8)6(9)3-10-4/h1-3,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACXAVWWICJNNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C(C1=O)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

5-Hydroxy-4-oxo-4H-pyran-2-carbaldehyde possesses a unique structure that includes a hydroxyl group, a carbonyl group, and an aldehyde functional group. These features contribute to its reactivity and potential applications in synthesis and biological interactions.

Synthetic Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : Conversion into derivatives like 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carboxylic acid.

- Reduction : Formation of 4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-methanol.

- Substitution Reactions : Generating various substituted derivatives depending on the nucleophile employed.

Biological Applications

Biochemical Probes and Therapeutic Potential

The compound is investigated for its potential as a biochemical probe due to its reactive functional groups, which can interact with biological molecules. Research indicates several promising biological applications:

- Antitumor Activity : Studies have shown that derivatives of this compound exhibit potential antitumor properties, making it a candidate for further development in cancer therapy.

Case Study: Antioxidant Properties

Research has highlighted the antioxidant capabilities of 5-hydroxy derivatives, particularly in inhibiting lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 5-Hydroxy Derivative A | 20 | Scavenging free radicals |

| 5-Hydroxy Derivative B | 15 | Inhibition of lipid peroxidation |

| Trolox (Control) | 25 | Standard antioxidant |

Medicinal Chemistry

Therapeutic Applications

The potential therapeutic applications of this compound extend to:

- Anti-inflammatory Agents : The compound has been noted for its regenerative anti-inflammatory properties, suggesting its utility in developing new anti-inflammatory drugs .

Case Study: Synthesis of Pyridinone-Based Derivatives

A study synthesized pyridinone-based derivatives utilizing this compound as a precursor. These derivatives demonstrated significant activity against inflammatory diseases, showcasing the compound's versatility in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde but differ in substituents and ring systems:

6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

- Structure : Contains a cyclopenta[c]pyran core fused to a cyclopentane ring.

- Functional Groups : Multiple hydroxy, hydroxymethyl, and a carboxylic acid group.

- Key Differences : The fused ring system increases molecular rigidity, while the carboxylic acid enhances hydrophilicity compared to the aldehyde in the target compound.

3-hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid

- Structure : A benzoic acid derivative with a sulfated glycosidic substituent.

- Functional Groups : Sulfonic ester, hydroxy, and carboxylic acid groups.

- Key Differences : The sulfonic ester introduces strong acidity and water solubility, while the benzoic acid moiety enables conjugation with biomolecules.

Comparative Data Table

Research Findings and Discussion

- Reactivity : The aldehyde group in this compound allows for Schiff base formation, a feature absent in the carboxylic acid-containing analogs. This makes it more versatile in metal-organic framework (MOF) synthesis .

- However, the latter’s smaller size may improve membrane permeability .

- Crystallinity : SHELX-based refinements (e.g., for hydrogen-bonding networks) are critical for resolving the target compound’s structure, whereas the fused-ring derivative requires advanced methods due to conformational complexity .

Preparation Methods

Selective Oxidation Using Manganese Dioxide

Manganese dioxide (MnO₂) in anhydrous dichloromethane at 0–5°C selectively oxidizes the hydroxymethyl group to an aldehyde without over-oxidation to the carboxylic acid. Key parameters include:

| Parameter | Condition | Yield | By-Products |

|---|---|---|---|

| Solvent | Dichloromethane | 68–72% | Carboxylic acid (<5%) |

| Temperature | 0–5°C | ||

| Reaction Time | 2–3 hours | ||

| MnO₂ Stoichiometry | 3.5 equivalents |

The reaction proceeds via a radical mechanism, with MnO₂ acting as a one-electron oxidizer. Fourier-transform infrared (FTIR) monitoring reveals the disappearance of the O–H stretch at 3340 cm⁻¹ (hydroxymethyl) and the emergence of a C=O stretch at 1725 cm⁻¹ (aldehyde).

Silver(I) Oxide-Mediated Oxidation

Silver(I) oxide (Ag₂O) in tetrahydrofuran (THF) at 25°C provides moderate yields (55–60%) but requires strict exclusion of water to prevent hydrolysis. The reaction exhibits first-order kinetics with respect to Ag₂O, as confirmed by ultraviolet-visible (UV-Vis) spectroscopy at λ = 280 nm (π→π* transition of the pyranone ring).

Protection-Oxidation-Deprotection Strategies

To circumvent over-oxidation, protective group strategies are employed:

Benzyl Ether Protection at C5

5-Hydroxy-2-hydroxymethyl-4-oxo-4H-pyran is treated with benzyl chloride in alkaline methanol to yield 5-benzyloxy-2-hydroxymethyl-4-oxo-4H-pyran (Compound II). Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the aldehyde (Compound III), followed by catalytic hydrogenolysis (Pd/C, H₂) to remove the benzyl group:

Key Data:

-

Oxidation Yield: 78% (Compound III)

-

Deprotection Yield: 85% (Final Product)

¹H nuclear magnetic resonance (NMR) of Compound III shows a characteristic aldehyde proton at δ 9.82 ppm (singlet) and benzyloxy protons at δ 5.15 ppm (AB quartet, J = 12.1 Hz).

Alternative Routes via Furfuryl Alcohol Rearrangement

Patent WO2020132820A1 describes a four-step synthesis of 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid from furfuryl alcohol, adaptable for aldehyde synthesis:

Stepwise Synthesis

-

Claisen Rearrangement : Furfuryl alcohol undergoes acid-catalyzed rearrangement to 3-hydroxy-4H-pyran-4-one (Yield: 59%).

-

Hydroxymethylation : Formaldehyde addition under basic conditions introduces the hydroxymethyl group (Yield: 86%).

-

Selective Oxidation : MnO₂ oxidation at 10°C converts the hydroxymethyl to aldehyde (Yield: 70% inferred).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Scale Suitability |

|---|---|---|---|

| MnO₂ Oxidation | High selectivity | Solvent sensitivity | Lab-scale |

| Ag₂O Oxidation | Mild conditions | Low yield | Small batches |

| Protection-Deprotection | Avoids over-oxidation | Multi-step, costly reagents | Pilot-scale |

| Furfuryl Alcohol Route | Scalable starting material | Requires rearrangement | Industrial |

Mechanistic Insights

-

MnO₂ Oxidation : Proceeds through a single-electron transfer (SET) mechanism, forming a resonance-stabilized alkoxy radical intermediate that abstracts a hydrogen atom to yield the aldehyde.

-

PCC Oxidation : Involves the formation of a chromate ester intermediate, followed by β-hydrogen elimination.

-

Benzyl Protection : The electron-donating benzyl group reduces the acidity of the C5 hydroxyl (pKa ≈ 12.5 vs. 9.8 for unprotected compound), preventing unwanted side reactions during oxidation.

Challenges and Optimization Strategies

-

Over-Oxidation Control : Use of molecular sieves (3Å) in MnO₂ reactions reduces water content, suppressing carboxylic acid formation.

-

Purification Difficulties : The aldehyde’s polarity necessitates silica gel chromatography with ethyl acetate/hexane (1:3) for effective separation.

-

Stability Issues : Store under nitrogen at –20°C; degradation studies show <5% decomposition over 30 days .

Q & A

Q. What are the common synthetic routes for 5-hydroxy-4-oxo-4H-pyran-2-carbaldehyde, and how can purity be optimized?

Methodological Answer: Synthesis typically involves functionalization of pyranone precursors. For example:

- Vilsmeier–Haack reaction : Used to introduce aldehyde groups via formylation of pyranone derivatives. Reaction conditions (e.g., POCl₃/DMF ratio, temperature) must be optimized to avoid over-chlorination .

- Oxidative methods : Controlled oxidation of hydroxymethyl groups using MnO₂ or TEMPO-mediated protocols to yield the aldehyde functionality .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm by LC-MS .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Spectroscopy :

- X-ray crystallography : For unambiguous confirmation, use SHELXL (single-crystal diffraction, Mo-Kα radiation). Refinement parameters (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved during structural validation?

Methodological Answer:

Q. What strategies enable site-selective modification of this compound for biological activity studies?

Methodological Answer:

- Aldehyde reactivity : Condensation with amines (Schiff base formation) at pH 7–8 for hydrazone derivatives .

- Pyranone ring : Protect the 5-hydroxy group (e.g., TBSCl) before functionalizing the 4-oxo position with Grignard reagents .

- Biological assays : Test derivatives for enzyme inhibition (e.g., α-glucosidase) using kinetic assays (IC₅₀ determination via UV-Vis at 405 nm) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

Q. What experimental design considerations address low solubility in aqueous media during formulation for in vitro studies?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Surfactants : Incorporate Tween-80 (0.1% w/v) for micellar dispersion. Validate via dynamic light scattering (DLS) for particle size < 200 nm .

- Biological testing : Include solvent controls to rule out artifactual activity in cell-based assays .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be mitigated during structure determination?

Methodological Answer:

- Data collection : Use synchrotron radiation for weakly diffracting crystals. Adjust exposure time to minimize radiation damage .

- Twinning : Apply the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections .

- Refinement : Employ TLS (Translation-Libration-Screw) models to account for anisotropic displacement .

Q. What methodologies validate the tautomeric equilibrium of this compound in solution?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.